2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide
Overview
Description
2-Chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide is an organic compound with the molecular formula C9H11ClN2O3S. It is characterized by the presence of a chloro group, a sulfamoyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methyl-5-aminophenol and chloroacetic acid as the primary starting materials.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a strong acid like hydrochloric acid to facilitate the formation of the amide bond.
Purification: The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound, which may have different biological or chemical activities.
Substitution Products: Substituted derivatives with different functional groups, potentially altering the compound's properties.
Scientific Research Applications
2-Chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate its effects on various cellular processes.
Industry: The compound can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound is structurally similar but has a methoxy group instead of a methyl group.
N-(5-Chloro-2-methyl-4-sulfamoylphenyl)acetamide: This compound has a similar structure but differs in the position of the chloro group.
Uniqueness: 2-Chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide is unique due to its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity. Its distinct structure allows it to participate in reactions and applications that are not possible with structurally different compounds.
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Properties
IUPAC Name |
2-chloro-N-(2-methyl-5-sulfamoylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c1-6-2-3-7(16(11,14)15)4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)(H2,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAGIXPSSLCDJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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